Marchantin C
Description
Overview of Bryophytes and Liverworts as Sources of Bioactive Compounds
Bryophytes, a group of non-vascular land plants comprising liverworts, mosses, and hornworts, represent some of the earliest terrestrial plants, having emerged around 500 million years ago. mdpi.com These ancient organisms have developed a remarkable ability to produce a diverse array of secondary metabolites as a defense mechanism against herbivores, pathogens, and environmental stressors like UV radiation. mdpi.combotanyjournals.comenvironcj.in This chemical arsenal (B13267) includes terpenoids, flavonoids, alkaloids, and phenolic compounds, which have garnered significant interest for their potential pharmacological applications. botanyjournals.comenvironcj.innih.gov
Liverworts (Marchantiophyta), with approximately 9,000 species, are particularly noted for being a rich source of unique bioactive compounds. mdpi.com They are known to produce a variety of lipophilic terpenoids, as well as aromatic compounds like bibenzyls and the structurally related bisbibenzyls. scione.comacs.orgtandfonline.com Many of these compounds are stored in specialized organelles called oil bodies, a feature largely exclusive to liverworts. mdpi.comcambridgecore.org The biological activities attributed to liverwort extracts are extensive, including antimicrobial, antifungal, cytotoxic, and anti-inflammatory properties. botanyjournals.comacs.orgiomcworld.com
Introduction to Bisbibenzyls and the Marchantin Series in Natural Product Chemistry
Within the diverse chemical landscape of liverworts, bisbibenzyls stand out as a unique and significant class of natural products. mdpi.comacs.org These compounds are macrocyclic structures formed from the dimerization of two bibenzyl units, which are themselves derived from the phenylpropanoid pathway. acs.orgnih.gov At present, over 125 different bisbibenzyls have been identified from liverworts. acs.orgnih.gov
The marchantins are a prominent series of macrocyclic bisbibenzyls first discovered in liverworts of the Marchantia genus. mdpi.complos.org These compounds are characterized by a core structure comprising four aromatic rings linked by two ethano bridges and two ether linkages. mdpi.comrsc.org Individual marchantins, such as marchantin A, B, and C, are distinguished by variations in the substitution patterns on their aromatic rings, including the presence and position of hydroxyl and methoxy (B1213986) groups. This structural diversity is a key factor influencing their biological activity. The unique macrocyclic architecture of the marchantins has made them a subject of considerable interest in the field of natural product chemistry. plos.org
Historical Context of Marchantin C Research and Initial Discoveries
The initial discovery of the marchantin series of bisbibenzyls occurred in the early 1980s. Marchantin A was first reported in 1982 by Asakawa and his colleagues. mdpi.com This was followed by the isolation and characterization of this compound in 1983 from liverworts such as Marchantia polymorpha, M. paleacea var. diptera, and M. tosana. mdpi.comnih.govresearchgate.net The structures of these novel cyclic bisbibenzyls were elucidated through a combination of spectral data analysis and X-ray crystallography. mdpi.com
Early research on this compound, along with other members of the marchantin family, focused on their isolation from various liverwort species and the determination of their chemical structures. mdpi.comresearchgate.net For instance, this compound was also isolated from the African liverwort Marchantia debilis and the New Zealand liverwort Schistochila glaucescens. researchgate.netbg.ac.rs These initial studies laid the groundwork for subsequent investigations into the biosynthesis and biological activities of this intriguing class of natural products. uni-muenchen.de The total synthesis of this compound was later achieved, confirming its structure and providing a means to produce the compound for further study. nih.govresearchgate.net
Research Findings on this compound
Detailed research has uncovered various biological activities of this compound. The table below summarizes some of the key findings from studies on this compound.
| Research Area | Cell Lines/Model | Key Findings |
| Anticancer Activity | Glioma cells (T98G and U87) | Inhibited cell migration and invasiveness by reducing MMP-2 expression, potentially through the ERK/MAPK signaling pathway. tandfonline.comnih.gov |
| Anticancer Activity | General | Exhibits promising antitumor activity by inducing microtubule depolymerization and apoptosis. tandfonline.comnih.gov |
| Biosynthesis | Marchantia polymorpha | Biosynthesis is induced by abscisic acid (ABA) and UV-C irradiation, suggesting a role in stress response. nih.govdtu.dk Cytochrome P-450 enzymes catalyze the formation of this compound from two molecules of lunularic acid. uni-muenchen.de |
| Cytotoxicity | P388 leukaemia cells | Showed cytotoxic activity. researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H24O4 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3,5,7(30),10(29),11,13,16(21),17,19,24,27-dodecaene-4,17-diol |
InChI |
InChI=1S/C28H24O4/c29-25-16-12-21-8-7-20-3-1-5-24(17-20)32-28-22(4-2-6-26(28)30)13-9-19-10-14-23(15-11-19)31-27(25)18-21/h1-6,10-12,14-18,29-30H,7-9,13H2 |
InChI Key |
BLRFPCOIKKIKNC-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=CC=C2)O)OC3=CC=CC(=C3)CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5 |
Canonical SMILES |
C1CC2=C(C(=CC=C2)O)OC3=CC=CC(=C3)CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5 |
Synonyms |
marchantin C |
Origin of Product |
United States |
Natural Occurrence and Biosynthesis of Marchantin C
Natural Sources of Marchantin C: Liverwort Species and Geographical Distribution
This compound is primarily found in liverworts, a group of non-vascular plants. Its distribution is linked to the presence of specific liverwort species across different geographical regions.
Marchantia polymorpha
Marchantia polymorpha, commonly known as the common liverwort, is a significant natural source of this compound. researchgate.netru.ac.za This species has a cosmopolitan distribution, found in a wide range of habitats from tropical to arctic regions, and on all continents except Antarctica. mdpi.comwikipedia.org Specimens of M. polymorpha collected from diverse locations including Japan, China, Poland, Germany, and India have been found to contain various secondary metabolites, including marchantin-type compounds. mdpi.comnih.govresearchgate.net The chemical composition of M. polymorpha, including the presence of this compound, can exhibit variability depending on the geographical origin of the plant material. mdpi.compreprints.org
Three subspecies of M. polymorpha are recognized: M. polymorpha subsp. polymorpha, M. polymorpha subsp. montivagans, and M. polymorpha subsp. ruderalis. mdpi.com While M. polymorpha is a known producer of this compound, the closely related and more abundant Marchantin A is often the key secondary metabolite identified in this species. mdpi.comresearchgate.net
Marchantia paleacea and Related Marchantia Species
This compound has also been isolated from Marchantia paleacea. plantaedb.com Specifically, it has been found in Marchantia paleacea var. diptera. researchgate.netnih.gov M. paleacea has a circumglobal distribution, typically found at lower latitudes than M. polymorpha, in regions from Southeast Asia through the Mediterranean and the North American subtropics. nih.gov
Other species within the Marchantia genus that are known to produce this compound include Marchantia tosana. researchgate.netnih.gov The genus Marchantia comprises approximately 40 species, which are grouped into three distinct clades based on their geographical distribution, morphology, and ecology. nih.gov
Asterella angusta
The liverwort Asterella angusta is another confirmed natural source of this compound. nih.govresearchgate.net This species has been the subject of phytochemical studies that have led to the isolation and characterization of various bioactive compounds, including this compound. tandfonline.com
Biosynthetic Pathways of this compound
The formation of this compound within liverworts involves a complex series of biochemical reactions, starting from basic metabolic building blocks.
Phenylpropanoid and Polymalonate Pathways Involvement
The biosynthesis of this compound originates from the phenylpropanoid and polymalonate pathways. mdpi.com This process begins with the amino acid L-phenylalanine, which is converted to cinnamic acid. researchgate.netnih.gov Subsequent hydroxylation and hydrogenation steps lead to the formation of dihydro-p-coumaric acid. researchgate.net This intermediate then condenses with three molecules of malonyl-CoA, a key component of the polymalonate pathway, to form prelunularic acid. researchgate.net
Identification of Monomeric Precursors: Lunularic Acid and Lunularine
The direct precursor to the bis(bibenzyl) structure of this compound is lunularic acid. mdpi.comresearchgate.netpreprints.org Lunularic acid is formed through the aromatization of prelunularic acid. researchgate.net Cell-free experiments using labeled substrates have demonstrated that lunularic acid is the sole substrate for the enzymatic reaction that forms this compound. researchgate.netuni-muenchen.de
Enzymatic Steps and Key Enzymes (e.g., Cytochrome P-450 Enzymes in Dimerization and Hydroxylation)
The biosynthesis of this compound is a multi-step enzymatic process rooted in the phenylpropanoid pathway. researchgate.net The journey begins with L-Phenylalanine, which is deaminated to form cinnamic acid. researchgate.net This is followed by hydroxylation to produce p-coumaric acid, which is then hydrogenated to yield dihydro-p-coumaric acid. researchgate.netuni-muenchen.de The activated form of dihydro-p-coumaric acid condenses with three molecules of malonyl-CoA, leading to the formation of prelunularic acid. researchgate.netuni-muenchen.de Aromatization of prelunularic acid yields the key monomeric precursor, lunularic acid. researchgate.net
The crucial step in forming the macrocyclic bis(bibenzyl) structure of this compound is the intermolecular phenolic coupling of two lunularic acid molecules. researchgate.netuni-muenchen.de This complex dimerization is catalyzed by a specific cytochrome P-450 enzyme. researchgate.netuni-muenchen.de Cytochrome P-450 (CYP) enzymes are a superfamily of heme-containing monooxygenases known for their ability to catalyze a wide array of regio- and stereoselective oxidation reactions, including hydroxylation and, more unusually, C-C bond formation through oxidative coupling. mdpi.commdpi.comnih.gov In this case, the enzyme mediates the oxidative coupling of the lunularic acid monomers to form the distinctive ether bridges of the marchantin core structure, without incorporating an oxygen atom from molecular oxygen into the substrate molecules. uni-muenchen.de This specific enzyme has been named "this compound synthase". uni-muenchen.de
Following the formation of this compound, another cytochrome P-450 enzyme can catalyze its hydroxylation to produce Marchantin A. researchgate.netuni-muenchen.de This second enzyme, proposed to be named "this compound hydroxylase", performs a more classic CYP-catalyzed reaction by adding a hydroxyl group to the this compound scaffold. uni-muenchen.de Both this compound synthase and this compound hydroxylase are critical for the production of the diverse marchantin-type bis(bibenzyls) found in liverworts like Marchantia polymorpha. uni-muenchen.de
Transcriptomic Analysis for Pathway Elucidation
To unravel the genetic basis of marchantin biosynthesis, researchers have employed transcriptomic analysis, particularly RNA sequencing (RNA-seq), in the liverwort Marchantia polymorpha. researchgate.net This powerful technique allows for the identification and quantification of gene expression, providing insights into the genes encoding the enzymes responsible for the biosynthetic pathway. researchgate.net By analyzing the transcriptome of M. polymorpha, scientists have identified candidate genes for several key enzymes in the pathway leading to this compound. researchgate.net
These analyses have successfully identified genes encoding:
Phenylalanine ammonia-lyase (PAL) : The enzyme that catalyzes the initial step, converting L-phenylalanine to cinnamic acid. researchgate.net
Cinnamate 4-hydroxylase (C4H) : A cytochrome P-450 enzyme responsible for the hydroxylation of cinnamic acid to p-coumaric acid. researchgate.net
Stilbene carboxylate synthase (STCS) : Involved in the condensation reactions with malonyl-CoA that lead to the formation of the lunularic acid precursor. researchgate.net
Furthermore, transcriptomic studies have been instrumental in identifying a host of cytochrome P-450 genes that are likely involved in the later, more complex stages of bis(bibenzyl) synthesis. researchgate.netnih.gov By correlating gene expression patterns with the production of marchantins and analyzing gene networks, researchers can pinpoint specific CYP candidates for the crucial dimerization (this compound synthase) and hydroxylation (this compound hydroxylase) steps. researchgate.netnih.gov For instance, genes for cytochrome P450s found to be co-expressed with markers for oil body cells—specialized structures in liverworts that accumulate bis(bibenzyls)—are considered strong candidates for being involved in their biosynthesis. nih.gov This transcriptomic approach provides a roadmap for future functional characterization of these enzymes to fully elucidate the marchantin biosynthetic pathway. researchgate.net
Ecological Significance and Role in Plant-Microbe Interactions
The production of complex secondary metabolites like this compound is a key evolutionary strategy for plants to interact with their environment. In liverworts such as Marchantia polymorpha, these compounds play a significant role in the plant's defense against a range of biotic and abiotic stresses. researchgate.netresearchgate.netbiorxiv.org M. polymorpha is an important model organism for studying the evolution of plant-microbe interactions due to its unique phylogenetic position and relatively simple genetic structure. nih.gov The synthesis of antimicrobial compounds is a fundamental aspect of plant immunity, and marchantins are a major component of the chemical defense arsenal (B13267) of liverworts. frontiersin.org
Contribution to Antimicrobial Metabolite Production in Liverworts
This compound, along with other related bis(bibenzyls), is a significant contributor to the antimicrobial properties of liverworts. researchgate.net These compounds provide a chemical barrier against potential pathogens, a crucial defense mechanism for plants that lack more developed physical barriers. mdpi.com Liverwort extracts containing marchantins have demonstrated broad-spectrum antimicrobial activity, inhibiting the growth of various fungi and bacteria. mdpi.comnih.gov
Research has shown that marchantins, as a class of compounds, are effective against numerous microorganisms. mdpi.comresearchgate.net For example, bis(bibenzyls isolated from M. polymorpha have shown strong inhibitory effects against several gram-positive bacteria. The accumulation of these antimicrobial metabolites in the plant's tissues serves as a deterrent to infection by plant pathogens. frontiersin.org The study of these interactions in M. polymorpha helps to illuminate the ancient and conserved mechanisms of plant defense and the role of specialized metabolites like this compound in shaping plant-microbe relationships. researchgate.netbiorxiv.org
Isolation and Structural Elucidation Methodologies of Marchantin C
General Strategies for Extraction and Purification from Plant Material
The initial step in obtaining Marchantin C involves its extraction from liverwort species such as Marchantia polymorpha, M. paleacea var. diptera, and M. tosana. nih.gov A common approach begins with the air-drying and mechanical grinding of the plant material. researchgate.net The resulting powder is then subjected to prolonged maceration, often for a month, using a solvent such as methanol (B129727) to create a crude extract. researchgate.net
Following extraction, the solvent is evaporated to yield a concentrated extract. This crude mixture then undergoes various chromatographic techniques to isolate the desired compound. A typical purification scheme involves:
Liquid-Liquid Partitioning: The crude extract is partitioned between different immiscible solvents of varying polarities, such as n-hexane and ethyl acetate, to separate compounds based on their solubility. scienceandtechnology.com.vn
Column Chromatography: The fractions obtained from partitioning are further purified using column chromatography. scienceandtechnology.com.vn Silica gel is a frequently used stationary phase, with elution gradients of solvents like n-hexane and ethyl acetate. nih.govresearchgate.net
Size-Exclusion Chromatography: Sephadex LH-20 is commonly employed to separate molecules based on their size. researchgate.netscienceandtechnology.com.vn
Preparative Thin-Layer Chromatography (TLC): This technique can be used for the final purification of the isolated fractions to yield pure this compound. nih.gov
Through these sequential purification steps, researchers can obtain this compound in a pure form, ready for structural analysis. For instance, from a methanol extract of M. polymorpha, these methods have yielded not only this compound but also other related compounds like Marchantin A and B. researchgate.net The yields of these pure compounds can range from 0.7% to 2.6% of the initial methanol-diethyl ether extract. nih.gov
Advanced Spectroscopic Techniques for Structural Elucidation
Once isolated, the precise molecular structure of this compound is determined using a suite of powerful spectroscopic techniques. Each method provides unique pieces of the structural puzzle, and their combined data allows for an unambiguous assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments are crucial.
¹H NMR: This provides information about the number and types of protons in the molecule and their neighboring environments.
¹³C NMR: This technique reveals the number and types of carbon atoms.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is often used to determine the precise molecular formula. researchgate.netbg.ac.rs For example, HRESIMS analysis of a related compound, marchantin G, showed a deprotonated ion peak [M-H]⁻ at m/z 453.1352, which corresponds to the molecular formula C₂₈H₂₂O₆. scienceandtechnology.com.vn
Infrared (IR) and Ultraviolet (UV) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a related marchantin, marchantinquinone-1'-methyl ether, showed absorption bands indicating the presence of hydroxyl groups (around 3437 cm⁻¹) and a p-quinone moiety (at 1674 and 1653 cm⁻¹). bg.ac.rs
Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the conjugated systems within the molecule. The UV spectrum of marchantinquinone-1'-methyl ether displayed absorption maxima at 227, 236, and 262 nm, which is characteristic of its chromophore system. bg.ac.rs
Advanced Chromatographic and Metabolic Profiling Techniques (e.g., UHPLC–QTOF–MS)
Modern analytical techniques like Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC–QTOF–MS) have become invaluable for the rapid and sensitive analysis of complex mixtures from natural sources. frontiersin.orgresearchgate.net This method allows for the metabolic profiling of crude extracts, enabling the tentative identification of numerous compounds, including various marchantins, in a single run. researchgate.netacs.orgnih.gov In studies of Marchantia polymorpha, UHPLC-QTOF-MS has been used to identify a wide range of metabolites, including phenols, quinolones, and terpenoids, providing a comprehensive overview of the plant's chemical composition. researchgate.net
Synthetic Approaches and Chemical Modifications of Marchantin C
Total Synthesis of Marchantin C
The first total synthesis of this compound was a significant achievement, confirming its complex macrocyclic structure containing two biarylether linkages. researchgate.net An efficient synthetic route has been described that involves the construction of the bis(bibenzylic) framework with these two crucial ether connections. researchgate.netnih.gov The synthesis confirmed the structure of the natural product, which had been previously analyzed by spectroscopic data to ensure the correct arene connection and substitution pattern. researchgate.net A key precursor in some synthetic strategies is marchantinquinone, a related bisbibenzylic diether with a quinone structure. psu.edu The synthesis of this precursor often involves standard organic reactions such as nucleophilic aromatic substitution, the Wittig reaction, and catalytic hydrogenation, with a critical macrocyclization step. psu.edu One reported synthesis of this compound was accomplished in 12 steps with a moderate yield. acs.org
Rational Design and Synthesis of this compound Derivatives and Analogs
The structural framework of this compound offers multiple sites for chemical modification, providing a versatile template for the development of novel therapeutic agents. Researchers have explored various synthetic strategies to create derivatives and analogs with improved efficacy and optimized pharmacological profiles.
Design and Synthesis of this compound-Nitric Oxide Donor Hybrids
To enhance the anticancer activity and overcome challenges like multidrug resistance, hybrid molecules combining this compound with nitric oxide (NO) donors have been designed and synthesized. acs.orgorcid.org This strategy involves attaching various NO-donating moieties, such as nitrate (B79036) esters, sydnonimines, phenylsulfonylfuroxan, and diazeniumdiolates, to the this compound core. acs.org The two phenolic hydroxyl groups on this compound serve as key anchor points for linking these NO donor groups. acs.org For example, MC-nitrate ester hybrids were synthesized through O-allylation of this compound followed by further reactions. acs.org Similarly, MC-furoxan hybrids were prepared, with one derivative, hybrid 14, showing significantly increased potency against multidrug-resistant cancer cell lines. acs.org These hybrid compounds are designed to release NO within tumor cells, potentially leading to enhanced apoptosis. acs.orgacs.org
Preparation of Brominated and Aminomethylated Derivatives
Further structural modifications of the this compound skeleton include bromination and aminomethylation. nih.gov A series of brominated derivatives of this compound have been synthesized, and their cytotoxic activities against various cancer cell lines were evaluated. nih.gov The results indicated that certain brominated derivatives exhibited excellent antiproliferative activity, with IC50 values lower than the parent compound, this compound. nih.gov For instance, 10-bromothis compound and 12-bromothis compound showed stronger cytotoxicity in several cell lines. mdpi.com Aminomethylated derivatives have also been prepared, and their biological activities investigated, suggesting that the introduction of nitrogen-containing groups can be a valuable strategy for enhancing cytotoxicity. nih.govmdpi.com
Creation of Macrocyclic Bisbibenzyl Analogues with Novel Skeletons
Beyond simple derivatization, researchers have focused on creating novel macrocyclic bisbibenzyl analogues inspired by the this compound framework. researchgate.net These efforts aim to explore new chemical space and develop compounds with unique biological profiles. Synthetic strategies often involve key reactions like the Heck reaction and intramolecular Wittig reactions to achieve macrocyclization. soton.ac.uk By designing and synthesizing novel nitrogen-containing macrocyclic bisbibenzyl derivatives, scientists have developed potent anticancer agents. lookchem.com The synthesis of these novel skeletons allows for a broader investigation of structure-activity relationships and the potential for discovering compounds with improved therapeutic properties. researchgate.net
Methodological Strategies for Medicinal Chemistry Optimization
The optimization of this compound as a lead compound for drug development involves a range of medicinal chemistry strategies. nih.gov These strategies aim to enhance efficacy, improve pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and reduce toxicity. nih.gov A fundamental approach is the establishment of structure-activity relationships (SAR) through the synthesis and biological evaluation of a series of analogs. nih.gov
Key optimization strategies include:
Direct Chemical Manipulation of Functional Groups: This involves modifying existing functional groups, such as the phenolic hydroxyls in this compound, to explore their role in biological activity. nih.gov
Structure-Activity Relationship-Directed Optimization: By systematically modifying different parts of the this compound molecule and assessing the impact on activity, a more rational approach to design can be undertaken. nih.gov
Pharmacophore-Oriented Molecular Design: This involves identifying the key structural features (the pharmacophore) responsible for the biological activity and using this information to design new molecules with improved properties. nih.gov
Late-Stage Functionalization: This strategy focuses on introducing chemical modifications at a late stage of the synthesis, which can be an efficient way to generate a diverse range of analogs for biological testing. nih.gov
Modern drug discovery techniques, including computer-aided drug design and structure-based design, can also be applied to guide the optimization of this compound and its derivatives. nih.govmdpi.com These computational methods help in understanding the interaction of the compounds with their biological targets and in predicting the properties of new designs. mdpi.com
Biological Activities and Molecular Mechanisms of Marchantin C
Anticancer Activities and Associated Cellular/Molecular Mechanisms (In Vitro and In Vivo Preclinical Models)
Marchantin C, a macrocyclic bis(bibenzyl) isolated from liverworts such as Marchantia polymorpha, has demonstrated significant anticancer properties in preclinical studies. mdpi.combotanyjournals.com Its mechanisms of action are multifaceted, primarily involving the disruption of microtubule dynamics and the induction of programmed cell death, known as apoptosis. researchgate.nettandfonline.com
Microtubule Dynamics Modulation
This compound is recognized as a novel microtubule inhibitor, a property that is central to its antitumor effects. researchgate.netsemanticscholar.org Its interaction with the microtubule network disrupts essential cellular processes, particularly cell division, leading to the inhibition of cancer cell proliferation. tandfonline.comsemanticscholar.org
Research has shown that this compound directly interferes with microtubule stability. tandfonline.com It has been observed to inhibit the polymerization of tubulin, the protein subunit of microtubules, and to promote the depolymerization of existing microtubules. researchgate.netsemanticscholar.org This effect has been demonstrated in various cancer cell lines, including human glioblastoma (A172) and cervical cancer (HeLa) cells, in a dose-dependent manner. mdpi.comresearchgate.net In vitro assays using purified bovine brain tubulin further confirmed a direct interaction between this compound and tubulin, leading to a decrease in the rate of tubulin polymerization. researchgate.netsemanticscholar.org This activity is comparable to the effects of known microtubule depolymerizing agents like vincristine (B1662923). semanticscholar.org The structural distinction of this compound from classic microtubule inhibitors such as colchicine (B1669291), paclitaxel (B517696), and vinca (B1221190) alkaloids suggests it may represent a new class of microtubule-targeting agents. semanticscholar.org
A direct consequence of the disruption of microtubule dynamics by this compound is the arrest of the cell cycle at the G2/M phase. researchgate.nettandfonline.com Microtubules are a critical component of the mitotic spindle, which is essential for the proper segregation of chromosomes during mitosis (M phase). By causing microtubule depolymerization, this compound prevents the formation of a functional mitotic spindle, leading to a halt in cell division. tandfonline.com This G2/M phase arrest has been consistently observed in cancer cells, including A172 and HeLa cells, following treatment with this compound. researchgate.netsemanticscholar.org This cell cycle blockade is a key mechanism contributing to the compound's antiproliferative activity. researchgate.net
Apoptosis Induction Pathways
Beyond its effects on microtubule dynamics, this compound is a potent inducer of apoptosis in cancer cells. researchgate.netnih.gov This programmed cell death is triggered through the modulation of key regulatory proteins involved in the apoptotic cascade. mdpi.com The intrinsic, or mitochondrial, pathway of apoptosis appears to be a primary route through which this compound exerts its cytotoxic effects. researchgate.net
Studies have demonstrated that this compound treatment leads to an increase in the expression of pro-apoptotic proteins. mdpi.comresearchgate.net A notable example is the upregulation of the Bax protein, a member of the Bcl-2 family that promotes apoptosis by increasing the permeability of the mitochondrial membrane. mdpi.comresearchgate.net The upregulation of Bax has been observed in human glioma A172 cells following exposure to this compound. mdpi.com Furthermore, the activation of caspase-3, a key executioner caspase in the apoptotic pathway, is a downstream effect of this compound treatment. researchgate.netresearchgate.net Increased levels of caspase-3 have been detected in tumor xenografts treated with this compound, indicating the activation of the final steps of apoptosis in a preclinical in vivo model. researchgate.netresearchgate.net
In conjunction with the upregulation of pro-apoptotic factors, this compound also suppresses the expression of anti-apoptotic proteins. mdpi.comresearchgate.net Specifically, the downregulation of Bcl-2, an anti-apoptotic protein that inhibits mitochondrial-mediated cell death, has been consistently reported. mdpi.comresearchgate.net The reduction in Bcl-2 levels has been documented in both A172 glioma cells and in human cervical carcinoma xenografts in nude mice treated with this compound. mdpi.comresearchgate.net The shift in the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins is a critical determinant in the commitment of cancer cells to undergo apoptosis.
Data Tables
Table 1: Effects of this compound on Microtubule Dynamics and Cell Cycle
| Cell Line | Effect | Observation |
| A172 (Human Glioblastoma) | Microtubule Depolymerization | Dose-dependent decrease in microtubule quantity. mdpi.comresearchgate.net |
| HeLa (Human Cervical Cancer) | Microtubule Depolymerization | Dose-dependent decrease in microtubule quantity. mdpi.comresearchgate.net |
| Purified Bovine Brain Tubulin | Inhibition of Polymerization | Decreased rate of gross tubulin polymerization in vitro. researchgate.netsemanticscholar.org |
| A172 (Human Glioblastoma) | Cell Cycle Arrest | Induction of cell cycle arrest at the G2/M phase. researchgate.netsemanticscholar.org |
| HeLa (Human Cervical Cancer) | Cell Cycle Arrest | Induction of cell cycle arrest at the G2/M phase. researchgate.netsemanticscholar.org |
Table 2: Modulation of Apoptotic Genes by this compound
| Cell Line/Model | Gene | Effect |
| A172 (Human Glioblastoma) | Bax | Upregulation. mdpi.comresearchgate.net |
| Human Cervical Carcinoma Xenograft | Bax | Increased expression. researchgate.netresearchgate.net |
| Human Cervical Carcinoma Xenograft | Caspase-3 | Increased levels. researchgate.netresearchgate.net |
| A172 (Human Glioblastoma) | Bcl-2 | Downregulation. mdpi.comresearchgate.net |
| Human Cervical Carcinoma Xenograft | Bcl-2 | Decreased expression. researchgate.netresearchgate.net |
Activation of Mitochondrial-Mediated Intrinsic Apoptosis Pathway
The intrinsic pathway of apoptosis is a programmed cell death mechanism initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP). ebi.ac.ukaging-us.com This critical event results in the release of pro-apoptotic factors from the mitochondria into the cytoplasm, most notably cytochrome c. berkeley.eduembopress.orgnih.gov
Once in the cytosol, cytochrome c associates with apoptotic protease activating factor-1 (Apaf-1) and procaspase-9 to form a complex known as the apoptosome. aging-us.comnih.govcreative-diagnostics.com This assembly triggers the activation of caspase-9, an initiator caspase, which in turn cleaves and activates executioner caspases, such as caspase-3 and caspase-7. creative-diagnostics.comresearchgate.net These executioner caspases are responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. embopress.org
Research has indicated that this compound can induce apoptosis through the mitochondrial-mediated intrinsic pathway. mdpi.com Studies have shown that treatment with this compound leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio is a key determinant in promoting MOMP. The Bcl-2 family of proteins are crucial regulators of the intrinsic pathway, with pro-apoptotic members like Bax and Bak promoting mitochondrial permeabilization, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit this process. aging-us.comcreative-diagnostics.com
The process of apoptosis is a key target for cancer therapy, as many cancer cells develop mechanisms to evade this form of cell death. By activating the intrinsic apoptotic pathway, compounds like this compound can overcome this resistance and induce cancer cell death.
Proteasome Activity Inhibition
The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular homeostasis by removing misfolded or damaged proteins and regulating the levels of key cellular proteins. Inhibition of proteasome activity leads to the accumulation of these proteins, which can trigger cellular stress and apoptosis.
This compound has been identified as an inhibitor of proteasome activity. nih.govresearchgate.net It has been shown to inhibit both the chymotrypsin-like (ChT-L) and peptidyl-glutamyl peptide-hydrolyzing (PGPH) activities of the 20S proteasome. nih.gov This inhibition appears to be non-competitive. nih.gov
Mechanism of Ubiquitinated Protein Accumulation
Inhibition of the proteasome by this compound leads to a dose-dependent accumulation of polyubiquitinated proteins within the cell. nih.govtandfonline.com This buildup of proteins that would normally be degraded is a direct consequence of the blocked proteasomal activity. nih.govijbs.com The accumulation of these ubiquitinated proteins can be observed within a few hours of treatment. nih.gov This disruption of protein homeostasis is a significant stressor for the cell. ijbs.com
Induction of Endoplasmic Reticulum (ER) Stress
The accumulation of ubiquitinated proteins, particularly misfolded proteins, due to proteasome inhibition can lead to stress in the endoplasmic reticulum (ER), the primary site of protein folding and modification. nih.govoncotarget.com This condition, known as ER stress, triggers the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis. oncotarget.comoncotarget.com
This compound-mediated proteasome inhibition has been shown to induce ER stress, evidenced by the increased expression of ER stress markers such as glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP). nih.govnih.gov GRP78 is a key sensor of ER stress, while prolonged activation of CHOP can lead to apoptosis. oncotarget.comnih.gov This indicates that the induction of ER stress is a significant mechanism through which this compound exerts its cytotoxic effects. nih.govresearchgate.net
Modulation of Cellular Signaling Pathways
This compound has been found to modulate several key cellular signaling pathways that are often dysregulated in cancer.
Activation of RNA-dependent Protein Kinase-like ER Kinase
As part of the unfolded protein response triggered by ER stress, this compound activates the RNA-dependent protein kinase-like ER kinase (PERK) pathway. nih.gov PERK is one of the three main sensors of ER stress. oncotarget.comnih.govresearchgate.net Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α). nih.govnih.gov This phosphorylation leads to a general attenuation of protein synthesis, reducing the load of new proteins entering the ER. However, it also selectively promotes the translation of certain mRNAs, including that of activating transcription factor 4 (ATF4), which in turn can upregulate genes involved in apoptosis, such as CHOP. oncotarget.com The activation of the PERK/eIF2α pathway is a critical link between the ER stress induced by this compound and the subsequent induction of cell death. nih.gov
Suppression of Phosphatidylinositol-3-kinase/Akt/mTOR Pathway
The Phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival, and is frequently hyperactivated in various cancers. explorationpub.commdpi.com this compound has been demonstrated to suppress this pathway. nih.gov
Research has shown that this compound treatment leads to a reduction in the phosphorylation of Akt, a key downstream effector of PI3K, thereby inactivating it. nih.gov This inactivation of Akt subsequently leads to the decreased phosphorylation of the mammalian target of rapamycin (B549165) (mTOR) and its downstream effector, p70S6K. nih.gov The suppression of the PI3K/Akt/mTOR pathway by this compound contributes to its anti-proliferative and pro-apoptotic effects. nih.govresearchgate.net
Inhibition of ERK1/2 Phosphorylation
This compound has been shown to inhibit the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the MAPK/ERK signaling pathway. tandfonline.com In studies involving glioma cells, treatment with this compound led to a significant, dose-dependent decrease in the levels of phosphorylated ERK1/2 (p-ERK1/2). tandfonline.com This inhibitory effect was observed without significant changes to the total levels of ERK1/2 or the phosphorylation status of other signaling proteins like AKT and STAT3. tandfonline.com The reduction in p-ERK1/2 levels suggests that this compound's anti-invasive effects in glioma cells may be mediated, at least in part, through the suppression of the MAPK/ERK pathway. tandfonline.comtandfonline.com This pathway is known to be involved in promoting tumor migration and invasion. nih.gov The inhibition of ERK1/2 phosphorylation by various agents has been linked to the suppression of cell migration and invasion in different cancer models. nih.govnih.gov
Anti-angiogenic Activity
The anti-angiogenic activity of this compound is associated with its impact on soluble fms-like tyrosine kinase-1 (sFlt-1), an anti-angiogenic factor. researchgate.netnih.gov Studies have demonstrated that in environments where this compound inhibited angiogenesis induced by T98G glioma cells, the levels of sFlt-1 in the cell supernatants were elevated. researchgate.netresearchgate.net Pre-treatment of conditioned media with an sFlt-1 antibody was able to partially restore the inhibited angiogenesis, suggesting that the upregulation of sFlt-1 plays a significant role in the anti-angiogenic effects of this compound. researchgate.netresearchgate.net
Reversal of Multidrug Resistance (MDR) Phenotype
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of structurally and functionally diverse anticancer drugs. mdpi.comnih.gov this compound and its derivatives have shown potential in reversing the MDR phenotype in cancer cells. mdpi.comnih.gov
The reversal of MDR by this compound is primarily attributed to its ability to inhibit the activity of P-glycoprotein (P-gp). mdpi.comnih.gov P-gp is a membrane transporter protein that functions as an efflux pump, actively removing chemotherapeutic agents from cancer cells and thereby reducing their intracellular concentration and efficacy. mdpi.comnih.gov Synthetic derivatives of this compound, such as MC2, have been identified as effective inhibitors of P-gp transport activity. nih.gov This inhibition leads to a reduction in the efflux of drugs like rhodamine-123 and adriamycin from P-gp-overexpressing MDR cells, resulting in their increased intracellular accumulation. nih.gov By inhibiting P-gp, this compound and its derivatives can re-sensitize resistant cancer cells to conventional chemotherapeutic drugs. nih.gov
Lysosomal Targeting and Reactive Oxygen Species (ROS) Generation
Recent research has highlighted the ability of this compound derivatives to target lysosomes, the cell's recycling centers, and induce the generation of reactive oxygen species (ROS). A study on a hybrid molecule of this compound and a nitric oxide (NO) donor, furoxan, demonstrated that this compound could be "hijacked" by P-glycoprotein (Pgp) in the lysosomal membrane. acs.org This interaction leads to the release of NO within the lysosomes, which in turn produces ROS. acs.org The accumulation of ROS inside these organelles results in lysosomal membrane permeabilization (LMP), a process that can trigger cell death. acs.org While this specific study used a modified form of this compound, it points to the potential of the core structure to be directed to and affect lysosomal function. The generation of ROS is a critical event, as excessive ROS can damage cellular components, including the lysosomes themselves, leading to the release of their contents and subsequent cellular demise. mdpi.comresearchgate.net
Induction of Cellular Senescence
Cellular senescence is a state of irreversible cell cycle arrest that can act as a barrier against tumor development. nih.govmdpi.com this compound has been identified as a potent inducer of cellular senescence in cancer cells, offering a therapeutic strategy with potentially low toxicity. nih.govnih.gov
Association with ROS Elevation and DNA Damage Activation
The induction of senescence by this compound is closely linked to its ability to elevate intracellular ROS levels. nih.gov This increase in ROS can lead to oxidative stress and subsequent damage to cellular macromolecules, including DNA. The activation of the DNA damage response (DDR) pathway is a key trigger for the initiation of cellular senescence. nih.govnih.gov Studies have shown that treatment with this compound leads to the activation of DNA damage markers, which in turn initiates the senescence program. nih.gov This process effectively halts the proliferation of cancer cells.
Role of Prolonged p21CIP1 Accumulation
A crucial mediator in the this compound-induced senescence pathway is the cyclin-dependent kinase inhibitor p21CIP1. nih.govresearchgate.net Following the activation of the DNA damage response, there is a prolonged accumulation of the p21CIP1 protein. nih.gov This protein plays a pivotal role in enforcing cell cycle arrest by inhibiting the activity of cyclin-dependent kinases (CDKs) that are necessary for cell cycle progression. mdpi.com The sustained high levels of p21CIP1 are largely responsible for maintaining the senescent state in cancer cells treated with this compound. nih.gov Research indicates that this compound treatment can also increase the expression of other cell cycle inhibitors like p27, while decreasing the expression of proteins that promote cell cycle progression, such as Rb and pRb. nih.gov
Antimicrobial Activities
In addition to its anti-cancer properties, this compound exhibits significant antimicrobial activities against a range of pathogenic microorganisms. botanyjournals.comijplantenviro.com
Antibacterial Effects
This compound has demonstrated notable antibacterial effects, particularly against Gram-positive bacteria. Several studies have reported its activity against species such as Bacillus subtilis, Listeria monocytogenes, and Staphylococcus aureus. nih.govresearchgate.netbg.ac.rs The methanolic extracts of Marchantia polymorpha, which contain this compound, have been shown to inhibit the growth of these bacteria. researchgate.netbg.ac.rs The antibacterial action of this compound and related compounds is a subject of ongoing research to understand their specific mechanisms of inhibiting bacterial growth. nih.govmdpi.com
Table 1: Antibacterial Activity of this compound and Related Extracts
| Bacterial Strain | Activity of this compound / M. polymorpha Extract | Reference |
| Bacillus subtilis | Active | nih.govresearchgate.net |
| Listeria monocytogenes | Active | researchgate.net |
| Staphylococcus aureus | Active | nih.govresearchgate.net |
This table is for illustrative purposes and summarizes findings from the referenced literature.
Antifungal Effects
This compound and extracts containing it have also shown promise as antifungal agents. botanyjournals.com They have been found to be effective against human pathogenic fungi, including Candida albicans and Cryptococcus neoformans. researchgate.netjapsonline.comnih.gov The ability of these natural compounds to inhibit the growth of fungi that can cause serious infections, especially in immunocompromised individuals, highlights their therapeutic potential. rsdjournal.orgmdpi.commdpi.com The antifungal activity of Marchantia polymorpha extracts has been confirmed in multiple studies, with both Candida albicans and Cryptococcus neoformans being susceptible. researchgate.net
Table 2: Antifungal Activity of this compound and Related Extracts
| Fungal Strain | Activity of this compound / M. polymorpha Extract | Reference |
| Candida albicans | Active | researchgate.net |
| Cryptococcus neoformans | Active | researchgate.net |
This table is for illustrative purposes and summarizes findings from the referenced literature.
Anti-inflammatory Effects
This compound has demonstrated notable anti-inflammatory properties, primarily through its interaction with key enzymes involved in the inflammatory cascade.
Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase
The inflammatory response is a complex biological process, and enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are pivotal in the synthesis of pro-inflammatory mediators. scholarsresearchlibrary.comniscpr.res.in The COX enzyme is responsible for converting arachidonic acid into prostaglandins, which are key players in inflammation, pain, and fever. scholarsresearchlibrary.comnih.gov Similarly, 5-LOX catalyzes the production of leukotrienes, another class of inflammatory mediators.
This compound, along with other related marchantins, has been shown to inhibit both COX and 5-LOX. nih.gov This dual inhibitory action is significant as it can simultaneously block two major pathways of inflammation. The ability of marchantins to inhibit these enzymes suggests their potential as anti-inflammatory agents. niscpr.res.innih.gov Studies on related marchantins have shown that their anti-inflammatory effects are linked to the inhibition of these enzymes. mdpi.compreprints.org For instance, marchantins A, B, D, and E have all demonstrated inhibitory effects on both 5-lipoxygenase and cyclooxygenase. mdpi.com
Antioxidant Activity and Free Radical Scavenging
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. Antioxidants play a crucial role in neutralizing these free radicals.
This compound is among the bibenzyl and bis(bibenzyl) compounds that exhibit antioxidant properties. researchgate.net The antioxidant capacity of extracts from Marchantia polymorpha, which contains this compound, has been demonstrated through various assays, including DPPH free radical scavenging and iron-reducing power. notulaebotanicae.roresearchgate.netnih.gov The phenolic structure of marchantins is believed to contribute significantly to their radical scavenging potential. nih.gov While specific data on this compound's individual antioxidant activity is part of the broader research on marchantins, the general consensus is that these compounds possess significant antioxidant capabilities. notulaebotanicae.robotanyjournals.com
Other Enzyme Inhibitory Activities
Beyond its anti-inflammatory and antioxidant roles, this compound has been found to inhibit other specific enzymes, highlighting its broad spectrum of biological activity.
DNA Polymerase β Inhibition
DNA polymerase β is a key enzyme involved in DNA repair. The inhibition of this enzyme can be a target for cancer therapy. This compound has been identified as an inhibitor of DNA polymerase β. acs.org This activity is shared with its close structural relative, marchantin A. mdpi.com
Calmodulin Inhibition
Calmodulin is a calcium-binding protein that regulates a multitude of cellular processes. The inhibition of calmodulin can have various physiological effects. This compound has been reported to possess calmodulin inhibitory activity, with a study indicating an ID50 of 1.85 μg/mL. sci-hub.se This activity is also observed in other marchantins like marchantin A. mdpi.compreprints.org
Skeletal Muscle Relaxation Activity (Comparative Studies with other Marchantins)
The structural similarity of macrocyclic bis-bibenzyls like marchantins to compounds such as d-tubocurarine, a known skeletal muscle relaxant, has prompted investigations into their muscle-relaxing properties. sci-hub.se
While marchantin A and its trimethyl ether have shown notable muscle-relaxing activity, comparative studies indicate that the activity of this compound is less potent. researchgate.net The absence of a hydroxyl group at a specific position in the structure of this compound, when compared to marchantin A, is suggested to be responsible for its diminished activity in this regard. researchgate.net This highlights the importance of specific structural features for the skeletal muscle relaxation effects of marchantins.
Interactive Data Table: Biological Activities of this compound
| Biological Activity | Target Enzyme/Process | Key Findings |
|---|---|---|
| Anti-inflammatory | Cyclooxygenase (COX) & 5-Lipoxygenase (5-LOX) | Inhibits key enzymes in the arachidonic acid cascade, reducing the production of pro-inflammatory mediators. nih.gov |
| Antioxidant | Free Radical Scavenging | Exhibits antioxidant properties, likely due to its phenolic structure. nih.govresearchgate.net |
| Enzyme Inhibition | DNA Polymerase β | Demonstrates inhibitory activity against this DNA repair enzyme. acs.org |
| Enzyme Inhibition | Calmodulin | Inhibits the calcium-binding protein calmodulin. sci-hub.se |
| Skeletal Muscle Relaxation | (Comparative) | Shows less potent activity compared to marchantin A, indicating the importance of specific structural features. researchgate.net |
Hepatoprotective Activity (from Marchantia polymorpha extracts)
Extracts from the liverwort Marchantia polymorpha, a known source of this compound, have demonstrated notable hepatoprotective properties in preclinical studies. mdpi.comneliti.com While research often highlights the effects of the whole extract or other specific compounds like marchantin A or flavonoids, these findings provide a context for the potential role of its various constituents, including this compound. mdpi.comnih.govresearchgate.net
In studies using animal models of liver injury induced by toxins such as paracetamol or carbon tetrachloride, chloroform (B151607) extracts of M. polymorpha have been shown to mitigate liver damage. nih.govresearchgate.net The protective effects are attributed, in part, to the antioxidant and anti-inflammatory properties of the phytochemicals present in the extract. mdpi.compreprints.org
One significant study on paracetamol-induced liver damage in mice found that a chloroform extract of M. polymorpha led to a marked, dose-dependent improvement in liver function biomarkers. researchgate.netnih.govacs.org At a dose of 500 mg/kg, the extract significantly reduced elevated serum levels of key liver enzymes and improved the lipid profile. researchgate.netnih.gov The mechanism appears to involve the enhancement of the liver's own antioxidant defense system. The extract was found to increase the activity of crucial antioxidant enzymes like superoxide (B77818) dismutase and glutathione (B108866) peroxidase while reducing lipid peroxidation. researchgate.netnih.govacs.org
Table 1: Effect of M. polymorpha Chloroform Extract on Liver Biomarkers in Paracetamol-Induced Hepatotoxicity Model
Data sourced from studies on M. polymorpha chloroform extract in a paracetamol-induced liver injury model in mice. researchgate.netnih.govacs.org
Potential Interactions with Viral Proteins (In Silico Studies)
Computational research, specifically molecular docking simulations, has been employed to explore the potential of this compound as an antiviral agent by predicting its interaction with key viral proteins. These in silico studies provide a preliminary assessment of a compound's ability to bind to viral targets, which is often a critical step in viral replication.
One study investigated the binding affinity of several natural compounds against the Receptor Binding Domain (RBD) of the Spike (S) glycoprotein (B1211001) of the novel coronavirus 2019 (2019-nCoV), the virus responsible for COVID-19. The RBD is crucial for the virus's entry into human host cells. In this screening, this compound was identified as a promising natural compound, exhibiting a significant binding energy of -7.3 kcal/mol with the spike protein's RBD. This suggests a potential inhibitory action by disrupting the virus's ability to attach to host cells.
In a separate in silico investigation targeting the influenza A virus, the compound "marchantin" was docked with the neuraminidase protein, an essential enzyme for the release of new virus particles from infected cells. The study reported a strong docking score of -131.4 kcal/mol for marchantin. While this particular study did not specify this compound, the strong predicted binding affinity for this class of compounds highlights its potential as a structural template for developing neuraminidase inhibitors. It is important to note that these computational findings require further validation through in vitro and in vivo experimental studies to confirm any actual antiviral activity.
Table 2: Summary of In Silico Docking Studies of this compound with Viral Proteins
\Note: The study specified "Marchantin" without designating the specific isomer (e.g., A, B, C).*
Structure Activity Relationships Sar of Marchantin C and Its Derivatives
Impact of Specific Structural Modifications on Biological Potency and Selectivity
Structural modifications of the Marchantin C skeleton have profound effects on its biological potency and selectivity, particularly in the context of overcoming multidrug resistance in cancer cells.
One significant strategy involves the creation of This compound-nitric oxide (NO) donor hybrids . acs.org A series of these hybrids were synthesized by attaching different NO-donating groups to the phenolic hydroxyls of this compound. acs.org Among these, MC-furoxan hybrids demonstrated particularly remarkable activity. For instance, hybrid 14 , a phenylsulfonylfuroxan derivative, exhibited exceptional selective inhibitory activity against the adriamycin-resistant breast cancer cell line (MCF-7/ADR) with an IC₅₀ value of 0.024 μM. acs.org This represents an 883-fold increase in potency compared to its effect on the non-resistant MCF-7 cell line (IC₅₀ = 21.20 μM). acs.org The same compound also showed a 17-fold increase in cytotoxicity against the paclitaxel-resistant lung cancer cell line (A549/Taxol) compared to its non-resistant counterpart. acs.org
The SAR of these MC-furoxan hybrids revealed several key points:
Linker Length: A linker chain of three to four carbons between the this compound core and the furoxan moiety was optimal for potent selective antitumor activity. acs.org Shorter or longer linkers resulted in decreased cytotoxicity. acs.org
Coupling Site: Hybrids with substitutions at the 1'-position of the this compound structure were more potent than those substituted at other positions. acs.org
NO Donor Group: The phenylsulfonylfuroxan moiety was the most effective NO donor for enhancing the antiproliferative activity of the hybrids. acs.org
Another modification strategy is halogenation . The Lou group successfully brominated this compound, resulting in a series of analogs with two- to six-fold higher anticancer activity. nih.gov This suggests that the addition of halogen atoms can significantly enhance the compound's potency, possibly by altering its electronic properties and binding interactions with target molecules. nih.gov
The following table summarizes the enhanced activity of specific this compound derivatives against various cancer cell lines.
Table 1: Biological Potency of Selected this compound Derivatives
Identification of Key Pharmacophores and Essential Functional Groups for Activity
A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule's biological activity. For this compound and related bis(bibenzyl)s, specific hydroxyl and other functional groups have been identified as critical.
For potent anti-MRSA (methicillin-resistant Staphylococcus aureus) activity, the pharmacophore of macrocyclic bis(bibenzyl)s appears to require:
A 4-hydroxyl group on the D-benzene ring.
A 2-hydroxyl group on the C-benzene ring.
An unsubstituted phenoxyphenyl group in the hydrophobic portion of the molecule.
These features create distinct hydrophilic and hydrophobic regions that are crucial for the bactericidal mechanism of action. nih.gov
In the context of anticancer activity, the phenolic hydroxyl groups are also vital. For the related Marchantin A, phenolic hydroxyls at the C-1′ and C-6′ positions are responsible for both its cytotoxic and antioxidant activities. researchgate.net The absence of the C-6' hydroxyl group in this compound, when compared to Marchantin A, was found to be responsible for a 10-fold decrease in activity in one study, highlighting the importance of this specific functional group. researchgate.net Furthermore, the development of this compound-NO donor hybrids used the two phenolic hydroxyl groups as anchor points for structural modification, underscoring their role as key handles for altering the molecule's properties. acs.org The elements common in pharmacophores, such as halogen, oxygen, and nitrogen, can form critical bonds (halogen and hydrogen bonds) with amino acid residues of target proteins, enhancing binding affinity. nih.gov
Comparative Analysis of this compound with other Marchantins and Bisbibenzyls
This compound belongs to a large family of bis(bibenzyl) compounds, and comparing their structures and activities provides valuable SAR insights. While they share a core macrocyclic skeleton, differences in substituents (like hydroxyl or methoxy (B1213986) groups) lead to distinct biological profiles. mdpi.com
This compound vs. Marchantin A: Marchantin A possesses a hydroxyl group at the C-6' position which is absent in this compound. researchgate.net This single structural difference has been reported to make this compound ten times less active in at least one study, emphasizing the C-6' hydroxyl as a key functional group for potency. researchgate.net
This compound vs. Marchantin M: A significant mechanistic divergence is observed between this compound and Marchantin M. This compound's primary anticancer mechanism involves the direct disruption of microtubules, leading to cell cycle arrest and apoptosis. researchgate.net In contrast, Marchantin M induces cell death primarily through a different pathway: endoplasmic reticulum (ER) stress. mdpi.commdpi.com Marchantin M acts as a non-competitive inhibitor of the 26S proteasome, leading to an accumulation of unfolded proteins that triggers ER stress and subsequently, autophagic cell death in prostate cancer cells. mdpi.comoncotarget.com
This compound vs. Riccardin C: These two compounds often appear together in studies and show similar activities. For example, in prostate cancer cells, both compounds can trigger apoptosis through the caspase signaling pathway by modulating Bax and Bcl-2 proteins. mdpi.com In a computational screening against the 2019-nCoV spike protein, both showed significant binding energies, with this compound (-7.3 kcal/mol) being slightly more favorable than Riccardin C (-7.0 kcal/mol). chemrxiv.orgchemrxiv.org
The following table compares the key features and primary mechanisms of this compound with other related bis(bibenzyl)s.
Table 2: Comparative Profile of this compound and Related Bisbibenzyls
Molecular Modeling and Computational Approaches in SAR Studies
In silico methods, including molecular docking and modeling, are indispensable tools for understanding how this compound and its derivatives interact with biological targets at the molecular level. These computational approaches provide frameworks for interpreting experimental results and guiding the design of new, more effective compounds. researchgate.net
This compound is recognized as a novel microtubule inhibitor, inducing apoptosis in tumor cells by disrupting microtubule dynamics and causing G2/M phase cell cycle arrest. researchgate.net Its structure is distinct from classic microtubule inhibitors like vincristine (B1662923) or paclitaxel (B517696). researchgate.net Molecular modeling studies have been employed to investigate its interaction with tubulin, the building block of microtubules.
Although direct docking studies for this compound itself are not extensively detailed in the available literature, studies on its potent analogues have provided significant insights. For example, a series of novel macrocyclic bisbibenzyls were designed based on the this compound scaffold, leading to the identification of compound 47 , which showed more potent anticancer activity than the parent compound. nih.gov A molecular docking study was used to investigate the binding mode of compound 47 to tubulin, helping to elucidate how this new scaffold targets tubulin and mitosis. nih.gov Similarly, another study on novel analogues identified compound 88 as being more potent than this compound, and its binding mode to tubulin was also investigated using a molecular docking study. nih.gov These computational models suggest that macrocyclic bis(bibenzyl)s likely interact with the colchicine (B1669291) binding site of tubulin, leading to the inhibition of tubulin polymerization. mdpi.com
The ubiquitin-proteasome system is a critical pathway for protein degradation and a validated target in cancer therapy. While this compound's primary target is tubulin, related bis(bibenzyl)s have shown activity against the proteasome. Computational studies have explored these interactions.
The related compound Marchantin M has been identified as a non-competitive inhibitor of the 26S proteasome. mdpi.com Computational modeling indicated that Marchantin M non-covalently binds to the active sites of the proteasome's β5 and β1 subunits, which is consistent with its ability to induce ER stress. rsc.org While direct computational studies on this compound binding to the proteasome are less common, the findings for Marchantin M suggest that the bis(bibenzyl) scaffold is capable of interacting with this target. The inhibition of proteasome activity by bis(bibenzyl)s can lead to the accumulation of misfolded proteins, causing ER stress and inducing autophagy and apoptosis in cancer cells. mdpi.commdpi.com Molecular docking has been widely used to reveal important insights into proteasome-ligand interactions for various natural products. nih.gov
In silico approaches have been used to screen natural products for potential antiviral activity, including against the SARS-CoV-2 virus. The spike glycoprotein (B1211001) (S) of the virus, which binds to host cell receptors via its Receptor Binding Domain (RBD), is a prominent drug target. chemrxiv.orgchemrxiv.org
In one molecular docking study, a library of natural compounds was screened for their ability to bind to the RBD of the 2019-nCoV spike protein. chemrxiv.orgchemrxiv.orgThis compound was identified as a promising candidate, showing a significant binding energy of -7.3 kcal/mol . chemrxiv.orgchemrxiv.org This suggests a potential mechanism of action where this compound could interfere with the virus's ability to recognize and bind to host cell receptors. chemrxiv.orgchemrxiv.org Other bis(bibenzyl)s like Riccardin C also showed appreciable binding affinity. chemrxiv.orgchemrxiv.org
Another computational study identified marchantins as inhibitors of the PA endonuclease of the influenza virus, an essential enzyme for viral replication. mdpi.com A docking simulation study revealed that Marchantin E had a fitting and chelating model of inhibition, explaining its high activity in reducing viral infectivity. mdpi.com These predictive studies highlight the potential of this compound and related compounds as templates for the development of novel antiviral agents.
Table 3: Predicted Binding Affinities of Natural Compounds to 2019-nCoV Spike Protein RBD
Advanced Methodologies for Marchantin C Research
Transcriptome and Genomic Analysis in Liverworts for Metabolite Discovery
The study of liverworts, such as Marchantia polymorpha, at the genomic and transcriptomic level is crucial for understanding the biosynthesis of complex secondary metabolites like Marchantin C. oup.comresearchgate.net Marchantia polymorpha is a rich source of macrocyclic bis(bibenzyls), and transcriptome sequencing, particularly using Illumina RNA-seq systems, has been instrumental in clarifying the phenylpropane/polymalonate pathway involved in marchantin biosynthesis. researchgate.net
Research has identified that lunularic acid is a monomeric precursor for the condensation reaction that forms bis(bibenzyl) molecules. researchgate.net Transcriptome analysis helps in the identification and characterization of the genes encoding the enzymes responsible for this biosynthesis. For instance, studies have focused on identifying genes for stilbenecarboxylate synthase (STCS) and cytochrome P450, which are believed to be involved in the formation and subsequent hydroxylation of this compound to Marchantin A. researchgate.net The expression levels of these genes can be quantified, providing insights into the regulation of marchantin production within the liverwort. researchgate.net
Furthermore, the development of resources like the MarpolBase Expression (MBEX) platform allows for the visualization and analysis of transcriptome data in M. polymorpha, facilitating the discovery of genes associated with specialized metabolite-accumulating structures like oil bodies. oup.com These oil bodies are known to store bisbibenzyls, highlighting the importance of spatial gene expression analysis in understanding metabolite production and storage. oup.com While much has been learned, the evolutionary history and full extent of metabolite diversity in liverworts remain active areas of research. nih.gov
In Vitro Cell Culture Models for Biological Activity Assessment
In vitro cell culture models are fundamental tools for assessing the biological activity of this compound, particularly its anti-cancer properties. A variety of cancer cell lines and normal cell lines are utilized to determine the compound's efficacy and selectivity.
Cancer Cell Lines:
This compound has demonstrated cytotoxic effects against a range of human cancer cell lines. mdpi.com Studies have shown its ability to induce apoptosis in human glioma A172 cells and to inhibit the growth of cervical cancer (HeLa) cells. researchgate.netnih.gov The compound has also been investigated for its effects on lung cancer cells, where it was found to selectively induce senescence. nih.govresearchgate.net
In the context of breast cancer, while Marchantin A has been more extensively studied, research indicates that bisbibenzyls from Marchantia species are active against breast cancer cell lines such as MCF-7, A256, and T47D. researchgate.net Furthermore, derivatives of this compound have shown potent antiproliferative activity against multidrug-resistant (MDR) cancer cell lines. For example, a this compound-furoxan hybrid, compound 14 , exhibited significant cytotoxicity against adriamycin-resistant MCF-7/ADR breast cancer cells and paclitaxel-resistant A549/Taxol lung cancer cells. acs.orgnih.gov
The mechanism of action often involves the disruption of microtubules, leading to cell cycle arrest at the G2/M phase. researchgate.netnih.gov This has been observed in both glioma and cervical cancer cells. researchgate.net
Normal Cell Lines for Selectivity:
A crucial aspect of anti-cancer drug development is ensuring minimal toxicity to healthy cells. To this end, the cytotoxicity of this compound and its derivatives is also evaluated on normal, non-neoplastic cell lines. For instance, studies on lung cancer have shown that this compound has limited cytotoxicity on normal or non-neoplastic cells. nih.govresearchgate.net
The selectivity of compounds is often expressed as a selectivity index (SI), which compares the cytotoxicity against cancer cells to that against normal cells. brieflands.comathmsi.org For example, the this compound-furoxan hybrid 14 displayed low cytotoxicity against the normal human breast epithelial cell line MCF-10A and the normal human bronchial epithelial cell line BEAS-2B, indicating a favorable safety profile. acs.org This selective action against cancer cells is a promising characteristic for potential therapeutic agents.
| Compound | Cancer Cell Line | Normal Cell Line | Observed Effect | Reference |
|---|---|---|---|---|
| This compound | A172 (Glioma), HeLa (Cervical) | Not specified | Induces apoptosis and cell cycle arrest at G2/M phase. | researchgate.netnih.gov |
| This compound | Lung Cancer Cells | Normal/Non-neoplastic cells | Selectively induces senescence with limited cytotoxicity to normal cells. | nih.govresearchgate.net |
| This compound-furoxan hybrid 14 | MCF-7/ADR (Breast), A549/Taxol (Lung) | MCF-10A (Breast), BEAS-2B (Bronchial) | Potent and selective cytotoxicity against MDR cancer cells with low toxicity to normal cells. | acs.orgnih.gov |
| Marchantin A | A256, T47D, MCF-7 (Breast) | Not specified | Inhibits cell growth via antimicrotubular effect. | researchgate.net |
In Vivo Preclinical Animal Models
To validate the in vitro findings and assess the therapeutic potential of this compound in a whole organism, preclinical animal models are employed. These models, primarily xenografts and homografts, provide a more complex biological environment to study tumor growth and response to treatment.
Xenograft Models:
Xenograft models involve the transplantation of human tumor cells into immunocompromised mice, such as nude mice. These models are widely used to evaluate the anti-tumor efficacy of compounds. This compound has been shown to potently suppress the growth of human cervical carcinoma xenografts in nude mice. researchgate.netnih.gov Treatment with this compound in these models led to a decrease in microtubule quantity and the anti-apoptotic protein Bcl-2, while increasing the levels of the pro-apoptotic protein Bax and caspase-3, confirming that the compound induces microtubule depolymerization and apoptosis in vivo. mdpi.comresearchgate.netnih.gov
Similarly, a this compound-NO donor hybrid, compound 14 , demonstrated stronger anti-tumor activity and better biosafety at low doses compared to paclitaxel (B517696) in an A549/Taxol xenograft model. acs.orgnih.gov In lung cancer research, this compound exhibited an inhibitory effect on tumor growth with minimal toxicity in animal studies, significantly prolonging the survival time of tumor-bearing mice. nih.govresearchgate.net
Homograft Models:
Homograft models, also known as syngeneic models, involve the transplantation of tumors from a donor of the same species into an immunocompetent host. crownbio.com These models are particularly valuable for studying immuno-oncology agents as they possess a competent murine immune system. crownbio.com In the context of this compound research for lung cancer, both xenograft and homograft models have been utilized to evaluate its anti-tumor activity. nih.govresearchgate.net The use of homograft models allows for the investigation of the interplay between the compound, the tumor, and the host immune system.
Molecular Biology Techniques
A range of molecular biology techniques are employed to dissect the specific cellular and molecular mechanisms underlying the biological effects of this compound.
Quantitative PCR (qPCR): This technique is used to quantify the expression of specific genes at the mRNA level. nih.govbeatcancer.eu For example, qPCR can be used to measure changes in the expression of genes involved in cell cycle regulation (e.g., cyclin B1), apoptosis (e.g., Bax, Bcl-2), and the senescence-associated secretory phenotype (SASP) in response to this compound treatment. researchgate.netnih.gov
Immunoblotting (Western Blotting): Immunoblotting allows for the detection and quantification of specific proteins. waxitinc.com This technique has been used to confirm the effects of this compound on protein levels, such as the decrease in Bcl-2 and the increase in cyclin B1 and Bax in tumor xenografts. researchgate.netnih.gov It is also used to analyze the expression of cell cycle-related proteins and components of signaling pathways affected by the compound. nih.govresearchgate.net
Immunofluorescence: This technique uses fluorescently labeled antibodies to visualize the subcellular localization of specific proteins. Immunofluorescence has been employed to observe the colocalization of P-glycoprotein with lysosomal markers in cells treated with this compound derivatives, providing insights into mechanisms of overcoming multidrug resistance. acs.org It is also used to visualize changes in the microtubule network within cells following treatment. nih.govresearchgate.net
Protein Array: Protein arrays are used to simultaneously measure the levels of a large number of proteins. This high-throughput technique was used to analyze the senescence-associated secretory phenotype (SASP) induced by this compound in lung cancer cells, revealing that it was distinct from that induced by doxorubicin. nih.govresearchgate.net
siRNA Knockdown: Small interfering RNA (siRNA) is used to specifically silence the expression of a target gene. nih.govthermofisher.com This technique is valuable for determining the functional role of a particular protein in the observed cellular response. For example, siRNA-mediated knockdown of p21CIP1 was used to demonstrate its crucial role in this compound-induced senescence in lung cancer cells. nih.govresearchgate.net Similarly, siRNA has been used to investigate the role of other proteins like p27 in cellular senescence. nih.gov
Advanced Imaging Techniques for Cellular Mechanism Visualization
Advanced imaging techniques are indispensable for visualizing the ultrastructural changes within cells and tissues upon treatment with this compound.
Transmission Electron Microscopy (TEM):
Transmission Electron Microscopy (TEM) is a powerful technique that provides high-resolution images of the internal structures of cells. bmfwf.gv.atnanoscience.com TEM allows researchers to observe the effects of this compound on cellular organelles and the cytoskeleton at the nanoscale. For instance, TEM can be used to directly visualize the depolymerization and reduction in the quantity of microtubules in tumor cells treated with this compound, providing direct visual evidence of its mechanism of action. researchgate.net The high magnification capabilities of TEM are essential for elucidating the fine structural details of cellular processes like apoptosis and senescence induced by the compound. nanoscience.comnih.gov Advanced TEM techniques, such as cryo-electron tomography, offer the potential for even more detailed three-dimensional visualization of macromolecular complexes within the cell in their near-native state. nih.gov
Cultivation of Liverworts for Biomass Production and Metabolite Extraction
The sustainable supply of this compound for research and potential future applications necessitates efficient methods for liverwort cultivation and metabolite extraction. Harvesting bryophytes from their natural habitats can be challenging due to their small size and the risk of contamination with other species. cabidigitallibrary.org
In vitro cultivation of Marchantia polymorpha offers a controlled and reliable method for biomass production. scialert.netresearchgate.netmdpi.comresearchgate.net Various culture conditions have been optimized to enhance biomass yield, including the use of specific media (e.g., modified Gamborg-B5), light conditions (e.g., blue LED), and culture substrates (e.g., liquid medium with cotton swabs). cabidigitallibrary.orgscialert.net Studies have shown that in vitro cultured liverworts can produce a similar profile of secondary metabolites to those found in wild populations. mdpi.com
Future Research Directions and Translational Potential of Marchantin C
Deeper Elucidation of Undiscovered Biosynthetic Pathways and Enzymes
The biosynthesis of Marchantin C is known to follow the phenylpropanoid pathway, where L-phenylalanine is converted through a series of enzymatic steps to lunularic acid, the monomeric precursor of marchantins. researchgate.netpreprints.org Two molecules of lunularic acid are then thought to undergo oxidative coupling, catalyzed by a cytochrome P-450 enzyme, to form the macrocyclic structure of this compound. researchgate.net Transcriptome analysis of Marchantia polymorpha has identified candidate genes for key enzymes in this pathway, including phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), and stilbene carboxylate synthase (STCS). researchgate.net
However, the complete enzymatic machinery and the precise regulatory mechanisms governing this pathway remain to be fully elucidated. Future research should focus on:
Identification and Characterization of Novel Enzymes: While key enzyme families have been implicated, the specific isoforms and their catalytic efficiencies in the context of this compound biosynthesis are not fully known. There is a need to discover and functionally characterize the specific cytochrome P450 enzymes responsible for the crucial cyclization step.
Alternative Biosynthetic Routes: The production of bibenzyls in diverse plant species may represent instances of convergent evolution, suggesting the possibility of alternative biosynthetic routes to similar chemical scaffolds. nih.gov Investigating the biosynthetic pathways in different this compound-producing liverwort species could reveal novel enzymes or variations in the pathway.
Regulatory Networks: Understanding the transcriptional regulation of the this compound biosynthetic pathway is crucial for developing strategies to enhance its production. Research into the transcription factors and signaling pathways that respond to developmental cues and environmental stresses could provide valuable insights. nih.gov
Comprehensive Structure-Activity Relationship Studies for Next-Generation Lead Optimization
Preliminary studies on synthetic derivatives of this compound have demonstrated that structural modifications can significantly impact its biological activity. This highlights the importance of comprehensive structure-activity relationship (SAR) studies to guide the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.
Key research directions include:
Synthesis of Analog Libraries: The development of efficient and flexible synthetic routes is crucial for generating a diverse library of this compound analogs. nih.govrsc.org Modifications can be targeted at various positions of the macrocyclic core, including the aromatic rings and the ether linkages.
Evaluation of Biological Activity: These analogs need to be systematically evaluated for their cytotoxic, anti-proliferative, and anti-tubulin activities against a panel of cancer cell lines. nih.govmdpi.com
Computational Modeling: Molecular modeling and docking studies can be employed to understand the interactions of this compound and its analogs with their molecular targets, such as tubulin. nih.gov This can help in the rational design of more potent inhibitors.
| Compound | Modification | Observed Effect | Reference |
|---|---|---|---|
| 10-bromothis compound | Bromination | Stronger cytotoxicity in KB, MCF-7, and PC-3 cells compared to this compound. | mdpi.com |
| 12-bromothis compound | Bromination | Stronger cytotoxicity in KB, MCF-7, and PC-3 cells; induced tubulin depolymerization in PC-3 cells. | mdpi.com |
| MC2 (dimethyl ether derivative) | Dimethylation | Strongest reversal of multidrug resistance in KB/VCR cells. | mdpi.com |
Discovery and Validation of Novel Molecular Targets and Pathways
This compound is known to exert its anticancer effects through multiple mechanisms. It acts as a microtubule inhibitor, leading to cell cycle arrest at the G2/M phase. mdpi.comresearchgate.net It also induces apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases. mdpi.comresearchgate.net Furthermore, it has been shown to inhibit P-glycoprotein, angiogenesis, and cell migration. mdpi.com
Future research should aim to:
Identify Upstream and Downstream Effectors: While tubulin is a known target, the full spectrum of proteins and pathways affected by this compound is likely broader. Proteomic and phosphoproteomic approaches could be used to identify novel interacting proteins and downstream signaling cascades.
Investigate Non-Canonical Pathways: The diverse biological activities of this compound suggest that it may modulate pathways beyond those directly related to microtubule dynamics and apoptosis. For instance, its ability to induce senescence in lung cancer cells with a distinct secretory phenotype warrants further investigation. nih.gov
Validate Novel Targets: Once potential new targets are identified, their role in mediating the anticancer effects of this compound needs to be validated using techniques such as gene silencing (siRNA) or knockout (CRISPR-Cas9). nih.gov
Development of Scalable and Sustainable Synthetic Strategies for this compound and its Analogs
The low abundance of this compound in its natural source necessitates the development of efficient and scalable synthetic strategies to provide sufficient material for preclinical and clinical studies. Current synthetic approaches to macrocyclic bis(bibenzyls) often involve multiple steps and may not be suitable for large-scale production. rsc.orgacs.org
Future efforts should focus on:
Biocatalysis and Semi-Synthesis: Investigating the use of enzymes for specific transformations could offer a more sustainable and efficient alternative to traditional chemical reagents. Additionally, using readily available natural precursors for semi-synthetic approaches could shorten the synthetic route. mdpi.com
Exploration of this compound in Preclinical Combination Therapies
Combination therapy is a cornerstone of modern cancer treatment, often leading to synergistic effects and overcoming drug resistance. The unique mechanisms of action of this compound make it an attractive candidate for combination with existing chemotherapeutic agents.
Future preclinical studies should explore:
Synergy with Standard Chemotherapeutics: Investigating the combination of this compound with conventional drugs like taxanes or platinum-based agents could reveal synergistic or additive effects in various cancer models. mdpi.com
Overcoming Drug Resistance: this compound's ability to inhibit P-glycoprotein suggests its potential to sensitize multidrug-resistant cancer cells to other chemotherapeutics. mdpi.com This hypothesis should be tested in relevant preclinical models.
Combination with Targeted Therapies: A related compound, Marchantin A, has shown synergistic effects with an Aurora-A kinase inhibitor. mdpi.com Exploring combinations of this compound with targeted therapies that inhibit specific oncogenic signaling pathways could lead to more effective and less toxic treatment regimens.
Investigation of Ecological Roles and Potential in Phytoremediation or Bio-control Strategies
In their natural environment, bis(bibenzyls) like this compound likely play a role in the defense of the producing organism. researchgate.net Understanding these ecological functions can open up new avenues for their application in agriculture and environmental science.
Future research in this area should include:
Allelopathic and Defensive Functions: Investigating the role of this compound in protecting Marchantia polymorpha from herbivores, pathogens, and competing plants. researchgate.net
Phytoremediation Potential: Marchantia polymorpha has been shown to accumulate heavy metals from the environment. phytotalks.comresearchgate.net Research is needed to determine if this compound or other secondary metabolites play a role in this process and if they can be utilized in phytoremediation strategies.
Biocontrol Applications: The known antifungal and antimicrobial properties of marchantins suggest their potential as natural biocontrol agents to protect crops from fungal and bacterial diseases. mdpi.comresearchgate.net
Application of Emerging Technologies (e.g., Synthetic Biology, Omics Approaches, CRISPR-Cas9) for Enhanced Production and Understanding
Recent advances in biotechnology offer powerful tools to accelerate research on this compound.
Synthetic Biology: Marchantia polymorpha is emerging as a model organism for plant synthetic biology. preprints.org This opens up the possibility of engineering the plant to overproduce this compound or to produce novel analogs.
Omics Approaches: Integrative omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level understanding of this compound biosynthesis and its mechanism of action. nih.gov
CRISPR-Cas9 Gene Editing: The development of efficient CRISPR-Cas9 tools for Marchantia polymorpha allows for precise genetic modification. frontiersin.org This can be used to validate the function of biosynthetic genes, identify regulatory elements, and engineer strains with enhanced this compound production.
Q & A
Basic Research Questions
Q. What standardized in vitro methodologies are used to assess Marchantin C’s effects on cancer cell proliferation and apoptosis?
- Answer :
-
Proliferation : Use the MTT assay to measure metabolic activity. Seed cells (e.g., DU145, A172 glioma) in 96-well plates, treat with this compound (e.g., 10–100 μM) for 24–72 hours, and measure absorbance at 570 nm .
-
Apoptosis : Perform flow cytometry with Annexin V/PI staining. Treat cells (e.g., A172 glioma) for 24 hours, harvest, and analyze using a flow cytometer. Include controls (e.g., DMSO) and validate with caspase-3/7 activity assays .
-
Statistical analysis : Use software like SPSS or R for ANOVA/Tukey tests to compare dose- and time-dependent effects .
Table 1 : Key Parameters for In Vitro Assays
Assay Cell Line This compound Dose Range Duration Key Output Metrics MTT DU145, A172 10–100 μM 24–72 h IC50, proliferation inhibition Annexin V/PI A172, HeLa 20–50 μM 24 h Apoptotic index, caspase activity
Q. How do researchers validate this compound’s molecular targets in cancer cells?
- Answer :
- Western blotting : Extract proteins from treated cells (e.g., A172 glioma), separate via SDS-PAGE, and probe with antibodies against Bax , Bcl-2 , CHOP , or GRP78 . Normalize to β-actin/GAPDH.
- Immunohistochemistry (IHC) : Use tumor xenograft sections from nude mice treated with this compound (50–200 μmol/kg). Quantify nuclear (CHOP) or cytoplasmic (GRP78) staining intensity .
- Dose dependency : Ensure experiments include at least three concentrations to establish dose-response relationships .
Advanced Research Questions
Q. What mechanisms explain this compound’s dual role in cell cycle arrest (G2/M phase) and mitochondrial apoptosis?
- Answer :
-
G2/M arrest : this compound disrupts microtubule dynamics, reducing tubulin polymerization in HeLa cells. Validate via immunofluorescence (α-tubulin staining) and cyclin B1 expression analysis (qPCR/Western blot) .
-
Apoptosis : Upregulates Bax (pro-apoptotic) and downregulates Bcl-2 (anti-apoptotic), triggering cytochrome c release. Confirm via mitochondrial membrane potential (ΔΨm) assays (JC-1 dye) and caspase-9 activation .
-
Contradictions : In MCF-7 cells, Marchantin A suppresses cyclin B1, while Marchantin C increases it in A172 glioma. Use cell-type-specific RNA-seq to identify divergent signaling pathways (e.g., p53 status) .
Table 2 : Contrasting Effects of Marchantin Compounds
Compound Cell Line Cyclin B1 Expression Apoptotic Pathway Reference This compound A172 glioma ↑ Mitochondrial (Bax/Bcl-2) Marchantin A MCF-7 ↓ Caspase-dependent
Q. How can in vivo models optimize this compound dosing for antitumor efficacy?
- Answer :
- Xenograft models : Inject prostate (PC-3) or cervical (HeLa) cancer cells into nude mice. Administer this compound intraperitoneally (50–200 μmol/kg every 2 days). Measure tumor volume/weight and survival rates .
- Dose optimization : Higher doses (200 μmol/kg) show maximal CHOP/GRP78 upregulation but monitor toxicity (e.g., body weight loss, organ histology) .
- Pharmacokinetics : Perform LC-MS/MS to assess plasma/tissue concentrations. Half-life and bioavailability data guide dosing frequency .
Q. What structural features of this compound are critical for its bioactivity, and how can SAR studies guide optimization?
- Answer :
- Key moieties : Hydroxyl groups at C-3 and C-4 enhance DNA intercalation and protein binding. Methylation of these groups reduces activity (e.g., this compound vs. dimethyl ether derivatives) .
- Macrocyclic bisbibenzyl backbone : Essential for binding to PA endonuclease (anti-influenza activity) and tubulin. Modify via semi-synthesis to improve solubility (e.g., PEGylation) .
- SAR strategies : Use docking simulations (AutoDock Vina) to predict interactions with targets like PA endonuclease or β-tubulin. Validate with mutagenesis (e.g., PA-K134A mutant) .
Q. How can researchers resolve discrepancies in this compound’s efficacy against multidrug-resistant (MDR) cancers?
- Answer :
- MDR models : Test this compound on KB/VCR (vincristine-resistant) cells. Compare IC50 values with parental KB cells to assess P-gp efflux pump involvement .
- Combination therapy : Co-administer with P-gp inhibitors (e.g., verapamil) or autophagy blockers (e.g., chloroquine) to synergize effects. Monitor via CompuSyn software .
- Mechanistic studies : Use RNAi to silence MDR1 or BCRP transporters and quantify intracellular this compound accumulation (HPLC) .
Methodological Considerations
- Data contradiction analysis : For conflicting results (e.g., cyclin B1 effects), perform meta-analysis of cell lineage databases (e.g., CCLE) to correlate genetic backgrounds (e.g., p53 mutations) with this compound responses .
- Statistical rigor : Report exact P-values (e.g., P = 0.013) and effect sizes. Avoid stating "significant" without statistical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
